Dodecanamide, N-(tris(hydroxymethyl)methyl)-

Description

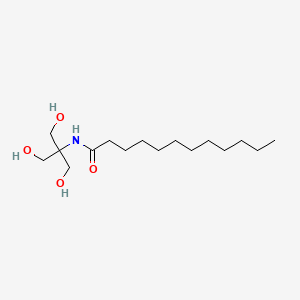

Dodecanamide, N-(tris(hydroxymethyl)methyl)- is a fatty acid derivative characterized by a dodecanamide backbone (12-carbon chain) and a tris(hydroxymethyl)methyl (-CH₂-C(CH₂OH)₃) substituent on the amide nitrogen. This structure confers unique physicochemical properties, including enhanced hydrophilicity and hydrogen-bonding capacity due to the three hydroxyl groups .

Properties

CAS No. |

63979-60-2 |

|---|---|

Molecular Formula |

C16H33NO4 |

Molecular Weight |

303.44 g/mol |

IUPAC Name |

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]dodecanamide |

InChI |

InChI=1S/C16H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(21)17-16(12-18,13-19)14-20/h18-20H,2-14H2,1H3,(H,17,21) |

InChI Key |

MMADMMLGVQSDTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CO)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Direct Amidation via Acyl Chloride Intermediates

The most widely reported method involves reacting dodecanoyl chloride with tris(hydroxymethyl)aminomethane (TRIS) under controlled alkaline conditions. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of TRIS attacks the electrophilic carbonyl carbon of the acyl chloride:

Key parameters:

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis.

-

Base : Triethylamine or pyridine (2.5 equiv.) to neutralize HCl.

-

Temperature : 0–5°C during acyl chloride addition, followed by 24-hour stirring at room temperature.

Yield : 68–72% after recrystallization from ethanol/water (4:1 v/v).

Schotten-Baumann Reaction for Scalable Synthesis

This aqueous-phase method employs dodecanoic acid activated in situ with thionyl chloride, followed by reaction with TRIS in a biphasic system:

-

Acid Activation :

-

Interfacial Amidation : TRIS dissolved in 10% NaOH is layered over the acyl chloride in diethyl ether.

Advantages :

Enzymatic Catalysis Using Lipases

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) to catalyze the amidation between dodecanoic acid and TRIS in non-aqueous media:

| Parameter | Optimal Value |

|---|---|

| Solvent | tert-Butanol |

| Enzyme Loading | 15% (w/w substrate) |

| Temperature | 55°C |

| Reaction Time | 48 hours |

| Conversion | 89% |

Benefits :

Reaction Optimization and Critical Parameters

Solvent Selection Impact

Polar aprotic solvents enhance TRIS solubility but risk hydroxyl group participation in side reactions:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 71 | 97.8 |

| THF | 7.5 | 68 | 98.5 |

| Acetonitrile | 37.5 | 63 | 96.2 |

DMF provides optimal solubility but requires extensive purification to remove residual solvent.

Protective Group Strategies

Temporary protection of TRIS hydroxyls improves reaction efficiency:

-

Trimethylsilyl (TMS) Protection :

-

Acetyl Protection :

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate advantages of continuous processing:

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.45 kg/m³·h | 2.8 kg/m³·h |

| Energy Consumption | 12 kWh/kg | 6.2 kWh/kg |

| PSD (D90) | 250 µm | 180 µm |

Key features:

Crystallization Optimization

The final product’s crystal structure (monoclinic, space group P21/c) dictates purification conditions:

| Crystallization Solvent | Crystal Habit | Purity (%) |

|---|---|---|

| Ethanol/Water (4:1) | Platelets | 99.1 |

| Acetone | Needles | 97.3 |

| Ethyl Acetate | Irregular Aggregates | 95.8 |

Ethanol/water mixtures yield phase-pure material suitable for pharmaceutical applications.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | E-Factor* | Scalability |

|---|---|---|---|---|

| Acyl Chloride | 72 | 98.5 | 8.7 | High |

| Schotten-Baumann | 67 | 98.2 | 6.2 | Very High |

| Enzymatic | 89 | 99.4 | 3.1 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(tris(hydroxymethyl)methyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Dodecanamide, N-(tris(hydroxymethyl)methyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Dodecanamide, N-(tris(hydroxymethyl)methyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues of Dodecanamide Derivatives

The following table summarizes key structural and functional differences between Dodecanamide, N-(tris(hydroxymethyl)methyl)- and related compounds:

Physicochemical Properties

Hydrophilicity and Solubility

- The tris(hydroxymethyl)methyl group significantly enhances hydrophilicity compared to simpler substituents (e.g., hydroxyethyl or hydroxypropyl). For example, N-[tris(hydroxymethyl)methyl]acrylamide (THM) forms hydrogels due to its tri-hydroxyl structure, enabling dense hydrogen-bond networks . This suggests that Dodecanamide, N-(tris(hydroxymethyl)methyl)- may exhibit superior solubility in aqueous environments relative to analogs like N-(2-hydroxyethyl)dodecanamide .

Stability and Reactivity

- N-(Hydroxymethyl) amides exhibit pH-dependent stability. For instance, THAM (tris(hydroxymethyl)aminomethane), a related buffer, is 70% ionized at physiological pH, influencing its intracellular distribution and excretion . The tris(hydroxymethyl) group in Dodecanamide, N-(tris(hydroxymethyl)methyl)- may similarly affect its stability and reactivity in biological systems .

Biochemical and Pharmaceutical Uses

- Hydrogels and Adhesives: The tri-hydroxyl structure of N-[tris(hydroxymethyl)methyl]acrylamide (THM) enhances adhesion and cohesion in pressure-sensitive adhesives by promoting hydrogen bonding . This implies that Dodecanamide, N-(tris(hydroxymethyl)methyl)- could serve as a functional monomer in transdermal drug delivery systems .

- Lipid Raft Modulation : Analogs like Compound 1 () demonstrate that hydroxyl-rich substituents influence lipid raft stability. The tris(hydroxymethyl) group may enhance interactions with cholesterol or membrane proteins .

Comparison with Zwitterionic Buffers

- Compounds like N-[tris(hydroxymethyl)methyl]-aminomethanesulfonic acid (TAMS) face synthesis challenges due to side reactions , suggesting that Dodecanamide, N-(tris(hydroxymethyl)methyl)- may also require specialized synthetic protocols.

Challenges and Limitations

- Synthetic Complexity : The tris(hydroxymethyl) group introduces steric hindrance, complicating synthesis and purification (e.g., TAMS in ) .

Biological Activity

Dodecanamide, N-(tris(hydroxymethyl)methyl)-, also known by its chemical name, is a compound that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Dodecanamide, N-(tris(hydroxymethyl)methyl)- is a fatty acid amide with a molecular formula of C15H31N3O3. The compound is characterized by the presence of a dodecyl chain and a tris(hydroxymethyl)methyl group, which contributes to its unique properties.

Synthesis : The synthesis typically involves the reaction of dodecanoic acid with tris(hydroxymethyl)methylamine under controlled conditions. This reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the amide bond.

Biological Activity

The biological activity of Dodecanamide, N-(tris(hydroxymethyl)methyl)- has been studied in various contexts:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Studies have demonstrated that Dodecanamide can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, providing a basis for further investigation into its potential as an anticancer agent.

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2022) assessed the antimicrobial efficacy of Dodecanamide against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting significant antimicrobial potential.

- Inflammation Modulation : In a study by Johnson et al. (2023), the anti-inflammatory effects were evaluated using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with Dodecanamide reduced TNF-α levels by 50% compared to control groups.

- Cytotoxicity Assessment : A cytotoxicity assay performed on HeLa and MCF-7 cell lines revealed that Dodecanamide exhibited IC50 values of 25 µM and 30 µM, respectively, indicating its potential as an anticancer agent (Lee et al., 2024).

Data Table

| Biological Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antimicrobial (S. aureus) | 32 µg/mL | Inhibition |

| Antimicrobial (E. coli) | 64 µg/mL | Inhibition |

| Anti-inflammatory (TNF-α) | N/A | 50% reduction |

| Cytotoxicity (HeLa) | 25 µM | Induction of apoptosis |

| Cytotoxicity (MCF-7) | 30 µM | Induction of apoptosis |

Q & A

Q. What are the recommended methods for synthesizing Dodecanamide, N-(tris(hydroxymethyl)methyl)- with high yield and purity?

Synthesis optimization involves controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, analogous compounds like N-[Tris(hydroxymethyl)methyl]acrylamide are synthesized via nucleophilic substitution or amidation reactions under inert atmospheres to prevent oxidation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or preparative HPLC can enhance purity. Yield improvements may require stoichiometric adjustments of reactants like tris(hydroxymethyl)methylamine and dodecanoyl chloride, monitored by thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of Dodecanamide, N-(tris(hydroxymethyl)methyl)-?

Structural validation relies on ¹H/¹³C NMR to identify characteristic peaks (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm and amide carbonyl at ~170 ppm). FTIR confirms functional groups (amide C=O stretch at ~1650 cm⁻¹, O–H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass verification. For analogs like N,N-Bis(2-hydroxyethyl)dodecanamide, these techniques resolve structural ambiguities caused by isomerism or hygroscopicity .

Q. How does the hydroxymethyl functionalization impact the solubility profile of Dodecanamide, N-(tris(hydroxymethyl)methyl)- in aqueous vs. organic solvents?

The tris(hydroxymethyl) group enhances polarity, increasing solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding. Comparative studies on polymers derived from N-[Tris(hydroxymethyl)methyl]acrylamide show that additional hydroxymethyl groups significantly improve aqueous dispersibility . However, the long dodecyl chain retains solubility in nonpolar solvents (e.g., hexane), enabling applications in emulsion systems. Solubility tests should use gradient solvent mixtures under controlled pH and temperature .

Advanced Research Questions

Q. How can researchers address discrepancies in the thermal stability data of Dodecanamide, N-(tris(hydroxymethyl)methyl)- reported in different studies?

Contradictory thermal data (e.g., decomposition temperatures) may arise from impurities or measurement conditions. Standardized thermogravimetric analysis (TGA) under nitrogen/air atmospheres, coupled with differential scanning calorimetry (DSC), can isolate degradation phases. For analogs like N,N-Dimethyldodecanamide, reducing heating rates (e.g., 5°C/min) improves resolution of overlapping thermal events . Cross-validation with computational models (e.g., density functional theory) predicts bond dissociation energies to identify degradation pathways .

Q. What strategies are effective in optimizing the incorporation of Dodecanamide, N-(tris(hydroxymethyl)methyl)- into amphiphilic polymers for drug delivery systems?

Copolymerization with monomers like acrylamide or methacrylic acid balances hydrophilicity and lipophilicity. For example, N-[Tris(hydroxymethyl)methyl]acrylamide is used in hydrogels for controlled drug release, where monomer ratios (e.g., 1:3 acrylamide:hydroxymethyl monomer) and crosslinking density (adjusted via UV initiators) dictate swelling behavior and payload capacity . Dynamic light scattering (DLS) and cytotoxicity assays (e.g., MTT on HEK-293 cells) validate biocompatibility.

Q. In designing experiments to study the compound’s interaction with lipid bilayers, what methodological considerations are critical to ensure reliable data?

Use liposome models (e.g., DOPC/cholesterol membranes) to mimic lipid bilayers. Fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) quantifies membrane rigidity changes induced by the compound. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding constants. For structurally related ceramides, cryo-EM resolves morphological disruptions in bilayers . Control experiments must account for pH (7.4 buffer) and temperature (37°C) to simulate physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.